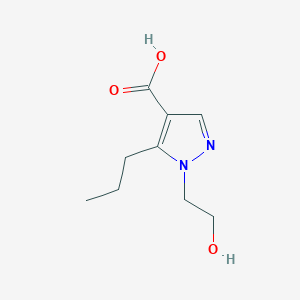
1-(2-hydroxyethyl)-5-propyl-1H-pyrazole-4-carboxylic acid
Übersicht
Beschreibung
“1-(2-hydroxyethyl)-5-propyl-1H-pyrazole-4-carboxylic acid” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . The “2-hydroxyethyl” and “carboxylic acid” groups suggest that this compound has both alcohol and acid functional groups .
Wissenschaftliche Forschungsanwendungen
-
Scientific Field: Surface Coating Applications
- Application Summary : Modified alkyd resins based on 1,3,5-tris-(2-hydroxyethyl)cyanuric acid have been studied for their anticorrosive properties for surface coating applications .
- Methods of Application : The alkyd resins were synthesized by partially substituting 1,3,5-tris-(2-hydroxyethyl)cyanuric acid for glycerol as the polyol . The chemical compositions of the modified alkyd resins were confirmed using FT-IR, 1 H NMR, acid and iodine values, and other characterization techniques .
- Results/Outcomes : The drying qualities of the alkyd resins synthesized were significantly enhanced by adding a greater quantity of freshly prepared polyol and excess –OH, along with improvements in flexibility, gloss measurement, and scratch hardness, in comparison to unaltered alkyd resin . The corrosion resistance of dried coated steel panels was examined using a salt spray test .
-
Scientific Field: Biological Research
- Application Summary : 4-(2-Hydroxyethyl)-1-piperazinepropanesulfonic Acid is used as a Good’s buffer component for biological research .
- Methods of Application : The specific methods of application are not detailed in the source, but typically, buffer components are used to maintain the pH of a solution in biological experiments .
- Results/Outcomes : The outcomes of using this compound as a buffer in biological research are not specified in the source .
-
Scientific Field: Material Science
- Application Summary : Hydrogels containing both carboxyl and hydroxyl functional groups have been prepared by γ-irradiation of either aqueous solutions of acrylic acid (AA) and mixtures of AA and 2-hydroxyethyl methacrylate (HEMA) in different ratios .
- Methods of Application : The hydrogels were prepared by γ-irradiation of either aqueous solutions of acrylic acid (AA) and mixtures of AA and 2-hydroxyethyl methacrylate (HEMA) in different ratios .
- Results/Outcomes : A higher absorbed dose is required in order to prepare hydrogels .
-
Scientific Field: Material Science
- Application Summary : 2-Hydroxyethyl methacrylate (HEMA) is often used to increase the hydrophobicity or surface adhesion of polymers and polymer-based materials such as specialty coatings, resins, adhesives, printing inks, and acrylic plastics .
- Methods of Application : As a co-monomer with other acrylic ester monomers, 2-HEMA can be used to control hydrophobicity or introduce reactive sites .
- Results/Outcomes : The specific outcomes of using this compound in material science applications are not specified in the source .
-
Scientific Field: Contact Lens Applications
- Application Summary : Polyhydroxyethylmethacrylate (PHEMA) hydrogels have shown many advantages in contact lens applications and have promising development prospects .
- Methods of Application : The specific methods of application are not detailed in the source, but typically, hydrogels are used in the manufacture of soft contact lenses .
- Results/Outcomes : The outcomes of using PHEMA hydrogels in contact lens applications are not specified in the source .
-
Scientific Field: Pharmaceutical Industry
- Application Summary : Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
- Methods of Application : The specific methods of application are not detailed in the source, but typically, piperidine derivatives are used in the synthesis of various pharmaceuticals .
- Results/Outcomes : The outcomes of using piperidine derivatives in the pharmaceutical industry are not specified in the source .
-
Scientific Field: 3D Printing
- Application Summary : Hydroxyethylmethacrylate (also known as glycol methacrylate) is used in 3D printing .
- Methods of Application : The specific methods of application are not detailed in the source, but typically, such compounds are used in the formulation of resins for 3D printing .
- Results/Outcomes : The outcomes of using this compound in 3D printing applications are not specified in the source .
-
Scientific Field: Metal-Organic Frameworks
- Application Summary : 4-(2-hydroxyethyl)piperazine-1-ethane sulfonic acid (HEPES) buffers are used in many applications of UiO-66, a zirconium-based metal–organic framework (MOF) that has numerous applications .
- Methods of Application : The specific methods of application are not detailed in the source, but typically, HEPES buffers are used to control the pH during the synthesis and application of MOFs .
- Results/Outcomes : The outcomes of using HEPES buffers in MOF applications are not specified in the source .
-
Scientific Field: Surface Coating Applications
- Application Summary : Modified alkyd resins based on 1,3,5-tris-(2-hydroxyethyl)cyanuric acid have been studied for their anticorrosive properties for surface coating applications .
- Methods of Application : The alkyd resins were synthesized by partially substituting 1,3,5-tris-(2-hydroxyethyl)cyanuric acid for glycerol as the polyol . The chemical compositions of the modified alkyd resins were confirmed using FT-IR, 1 H NMR, acid and iodine values, and other characterization techniques .
- Results/Outcomes : The drying qualities of the alkyd resins synthesized were significantly enhanced by adding a greater quantity of freshly prepared polyol and excess –OH, along with improvements in flexibility, gloss measurement, and scratch hardness, in comparison to unaltered alkyd resin . The corrosion resistance of dried coated steel panels was examined using a salt spray test .
Safety And Hazards
Eigenschaften
IUPAC Name |
1-(2-hydroxyethyl)-5-propylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O3/c1-2-3-8-7(9(13)14)6-10-11(8)4-5-12/h6,12H,2-5H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRXZGZBNTANNND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=NN1CCO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-hydroxyethyl)-5-propyl-1H-pyrazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



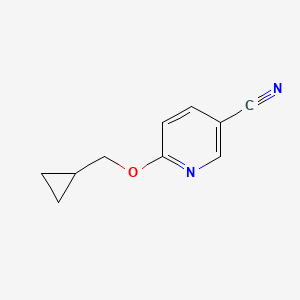
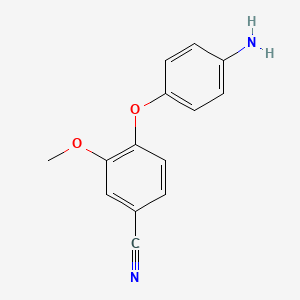
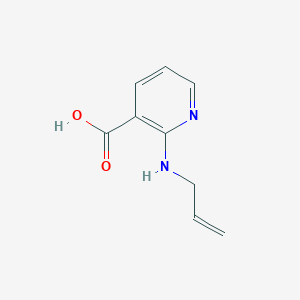
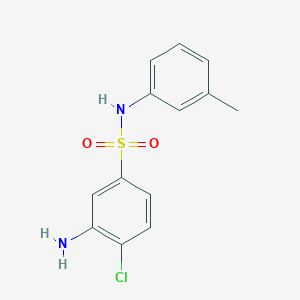
![Ethyl 2-[(carbamoylmethyl)amino]acetate](/img/structure/B1517565.png)
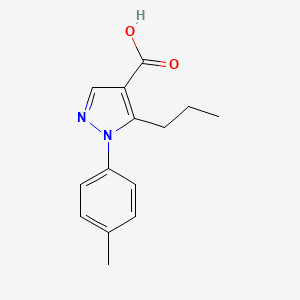
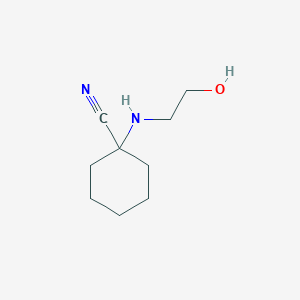
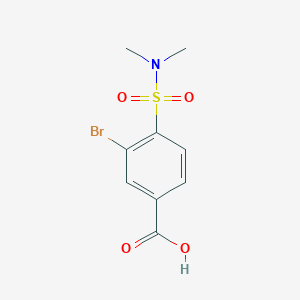
![5-bromo-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]aniline](/img/structure/B1517572.png)
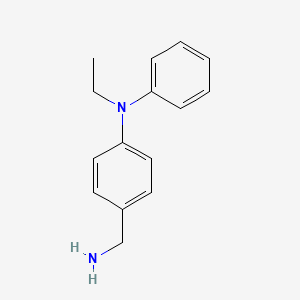
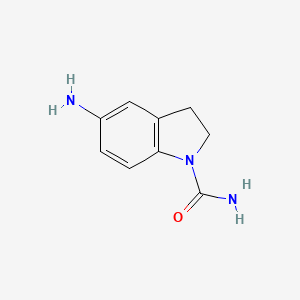
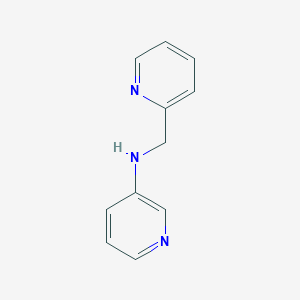

![2-[4-(3-Cyanopropoxy)phenyl]acetic acid](/img/structure/B1517581.png)